molecular formula C7H4F3I B1329320 2-Iodobenzotrifluoride CAS No. 444-29-1

2-Iodobenzotrifluoride

Cat. No.: B1329320
CAS No.: 444-29-1
M. Wt: 272.01 g/mol
InChI Key: IGZGUYVVBABKOY-UHFFFAOYSA-N
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Description

2-Iodobenzotrifluoride is an organic compound with the molecular formula C7H4F3I. It is a clear light yellow liquid that is insoluble in water but soluble in most organic solvents. This compound is known for its use as a reagent in various chemical reactions and has applications in scientific research and industrial processes .

Safety and Hazards

2-Iodobenzotrifluoride is considered hazardous. It is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 2-Iodobenzotrifluoride are not mentioned in the retrieved sources, its use as a reagent in various chemical reactions suggests potential for continued application in chemical synthesis and research .

Mechanism of Action

Target of Action

2-Iodobenzotrifluoride is primarily used as a reagent in the preparation of various biochemical compounds . It has been used in the preparation, cyclooxygenase-1 inhibitory activity, and docking studies of aminoalkoxyphenylbenzamides . It has also been used in the preparation and SAR of tricyclic 4,4-dimethyl-3,4-dihydrochromeno[3,4-d]imidazole derivatives as microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors .

Biochemical Pathways

Given its use in the preparation of mpges-1 inhibitors , it may indirectly affect the prostaglandin synthesis pathway.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be dependent on the specific chemical reactions it is involved in. For example, in the preparation of mPGES-1 inhibitors , the result of its action would be the inhibition of the mPGES-1 enzyme, potentially reducing the production of prostaglandins.

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For instance, it is recommended to be stored in a dark place, sealed in dry, at room temperature , suggesting that light, moisture, and temperature can affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodobenzotrifluoride can be synthesized through several methods. One common synthetic route involves the iodination of benzotrifluoride. This process typically uses iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions to introduce the iodine atom into the benzotrifluoride molecule .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale iodination reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through distillation or recrystallization to remove impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Iodobenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    2-Bromobenzotrifluoride: Similar in structure but contains a bromine atom instead of iodine.

    2-Chlorobenzotrifluoride: Contains a chlorine atom instead of iodine.

    2-Fluorobenzotrifluoride: Contains a fluorine atom instead of iodine.

Uniqueness: 2-Iodobenzotrifluoride is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This makes it more reactive in certain chemical reactions, particularly in coupling and substitution reactions .

Properties

IUPAC Name

1-iodo-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3I/c8-7(9,10)5-3-1-2-4-6(5)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZGUYVVBABKOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059998
Record name 2-Iodobenzotrifluoride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444-29-1
Record name 1-Iodo-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=444-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-iodo-2-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000444291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Iodobenzotrifluoride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88291
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Record name Benzene, 1-iodo-2-(trifluoromethyl)-
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Record name 2-Iodobenzotrifluoride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α,α-trifluoro-2-iodotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.499
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: [] 2-Iodobenzotrifluoride is identified as one of the major volatile products formed during the degradation of the hypervalent trifluoromethylation reagent PhI(OAc)(CF3). Its presence, along with other iodobenzotrifluoride isomers and trifluoromethylbenzene, provides insights into the degradation pathway of PhI(OAc)(CF3). The formation of these products suggests a possible mechanism involving rapid CF3 radical transfer reactions. Understanding the degradation process of this reagent is crucial as it can help researchers optimize reaction conditions and minimize the formation of unwanted byproducts during trifluoromethylation reactions.

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